

An In-depth Technical Guide to Neolancerin: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Neolancerin*

Cat. No.: *B11934351*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolancerin, a naturally occurring xanthone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Neolancerin**. Sourced from the adventitious roots of *Hypericum perforatum* L. (St. John's Wort), this compound has demonstrated weak cytotoxic effects against human promyelocytic leukemia (HL-60) cells and notable antioxidant activity. This document consolidates available data on its physicochemical characteristics, details relevant experimental protocols, and explores its preliminary mechanistic insights, offering a foundational resource for further research and development.

Physical and Chemical Properties

Neolancerin is a C-glycosidic xanthone with the molecular formula $C_{19}H_{18}O_{10}$ and a molecular weight of approximately 406.34 g/mol ^{[1][2]} While specific experimental data for properties such as melting and boiling points are not readily available in the current literature, a summary of its known and predicted physicochemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Neolancerin**

| Property | Value | Source/Reference |
|-------------------|-----------------------------|--------------------|
| Molecular Formula | C19H18O10 | [1][2] |
| Molecular Weight | 406.34 g/mol | [1][2] |
| Appearance | Solid | Vendor Information |
| Melting Point | No data available | Vendor Information |
| Boiling Point | No data available | |
| Solubility | Soluble in DMSO | Vendor Information |
| InChI Key | KRCBALDMBZQTIQ-ZJKJAXBQSA-N | [1] |

Spectral Data:

Detailed experimental spectral data for **Neolancerin**, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, are not extensively published. Researchers are encouraged to perform these analyses upon isolation of the compound to confirm its structure and purity. General principles and expected spectral features for xanthone C-glycosides can be used as a preliminary guide.

Biological Activities and Mechanism of Action

Cytotoxic Activity

Neolancerin has been shown to exhibit weak cytotoxic activity against the human promyelocytic leukemia cell line, HL-60.[3] This activity suggests a potential, albeit modest, role as an anti-proliferative agent. Further studies are required to elucidate the full spectrum of its cytotoxic effects against various cancer cell lines and to determine its therapeutic index.

Antioxidant Activity

Neolancerin has demonstrated antioxidant properties. The antioxidant capacity is a key feature of many phenolic compounds, including xanthones, and is often attributed to their ability to scavenge reactive oxygen species (ROS). The precise mechanism of **Neolancerin's**

antioxidant action, whether through direct radical scavenging or by modulating cellular antioxidant defense pathways, warrants further investigation.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of **Neolancerin** are not yet fully understood. Preliminary evidence suggests that its effects may be linked to the induction of apoptosis and the modulation of cellular signaling pathways related to oxidative stress.

Apoptosis Signaling: The cytotoxic effect of **Neolancerin** in HL-60 cells likely involves the induction of apoptosis. Key players in the apoptotic cascade include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, which are the executioners of apoptosis. Further research is needed to determine if **Neolancerin** modulates the expression or activity of proteins such as Bax, Bcl-2, and caspases in cancer cells.

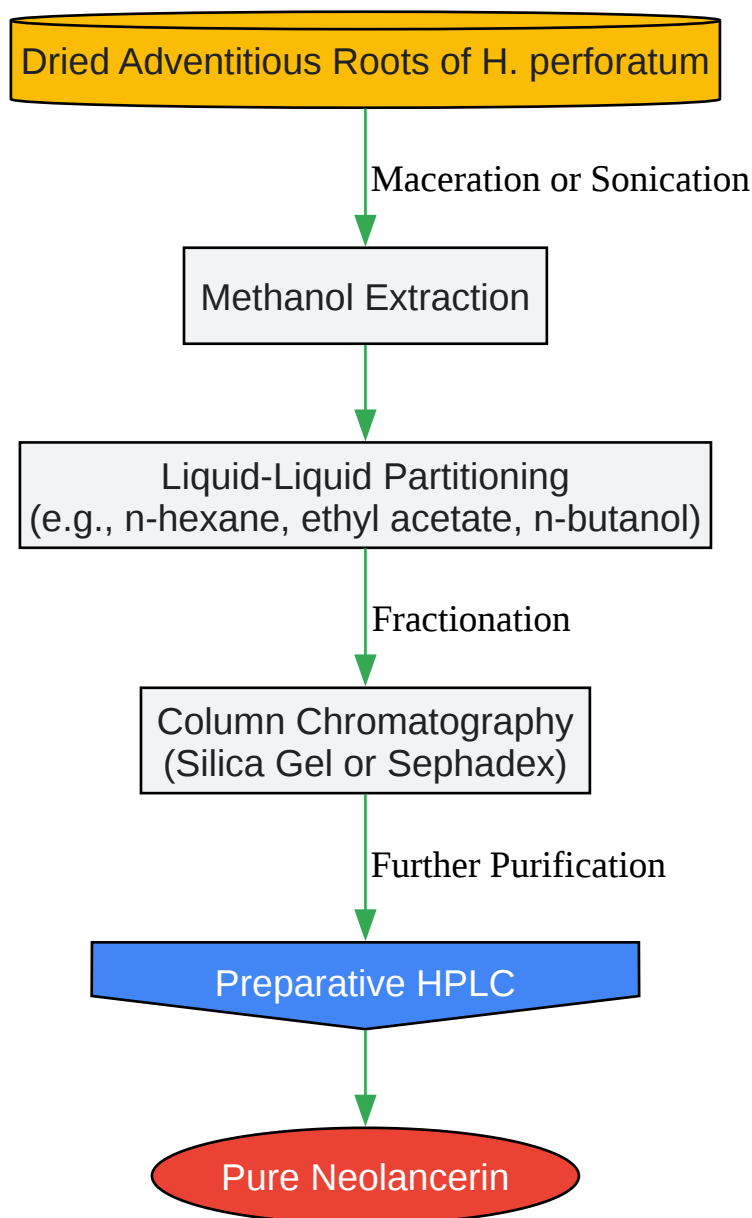
Oxidative Stress Signaling: The antioxidant properties of **Neolancerin** suggest an interaction with cellular pathways that respond to oxidative stress. This could involve direct scavenging of ROS or the activation of transcription factors like Nrf2, which upregulates the expression of antioxidant enzymes. The interplay between **Neolancerin** and key signaling pathways such as the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer and are sensitive to the cellular redox state, remains an area for future exploration.

Experimental Protocols

Extraction and Isolation of Neolancerin from Hypericum perforatum

Neolancerin is isolated from the adventitious roots of *Hypericum perforatum*. A general procedure for the extraction and isolation of xanthones from this source is outlined below. Optimization of this protocol for **Neolancerin** is recommended.

Workflow for Extraction and Isolation:



[Click to download full resolution via product page](#)

Figure 1: General workflow for the extraction and isolation of **Neolancerin**.

Detailed Steps:

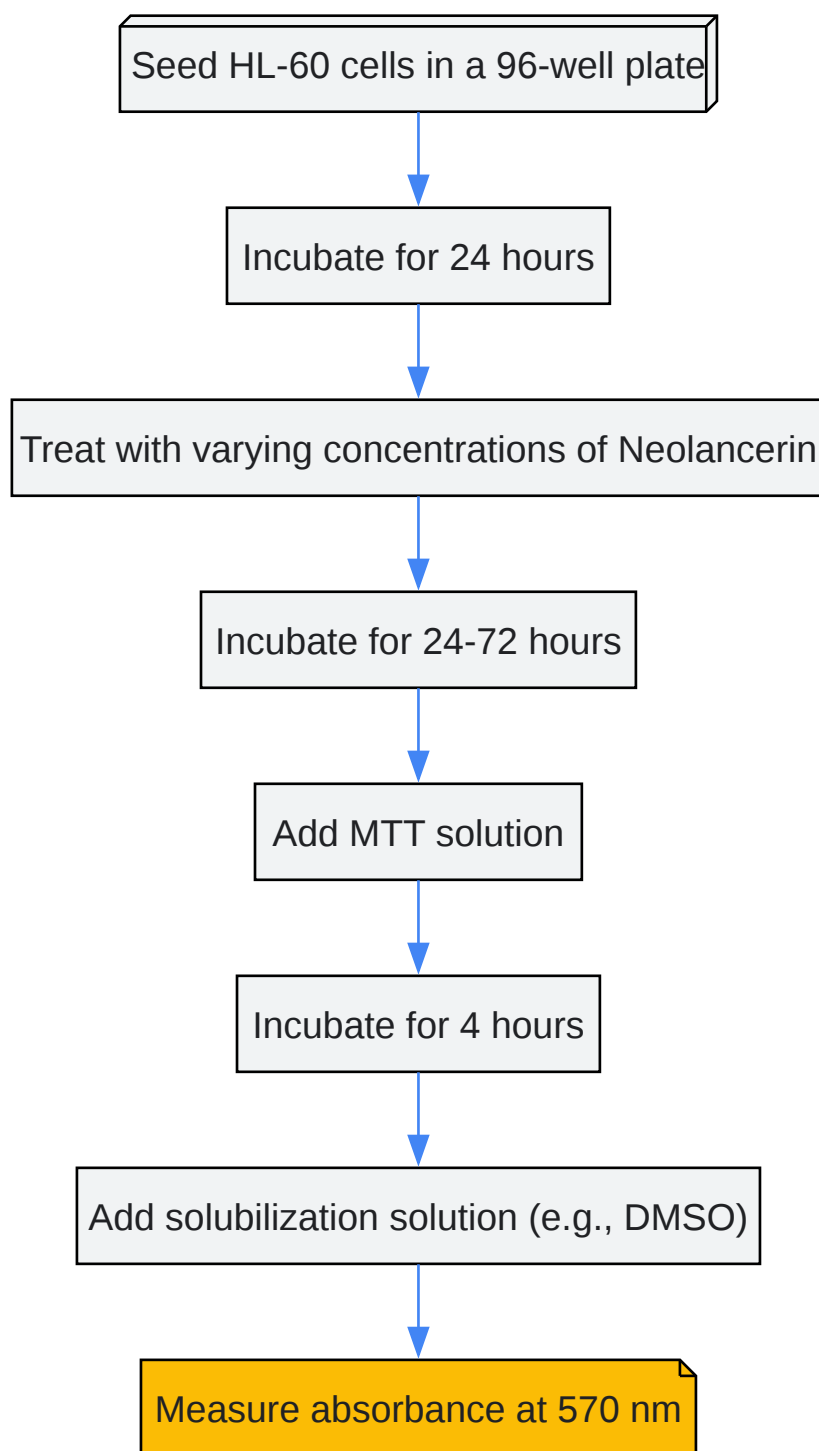
- Extraction: The dried and powdered adventitious roots of *Hypericum perforatum* are extracted with methanol at room temperature.[4][5][6][7][8] The resulting extract is then concentrated under reduced pressure.

- **Fractionation:** The crude methanol extract is subjected to liquid-liquid partitioning using solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Chromatographic Separation:** The fractions are then subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to further separate the compounds.
- **Preparative HPLC:** Fractions enriched with **Neolancerin** are purified by preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay:



[Click to download full resolution via product page](#)

Figure 2: Workflow for the MTT cytotoxicity assay.

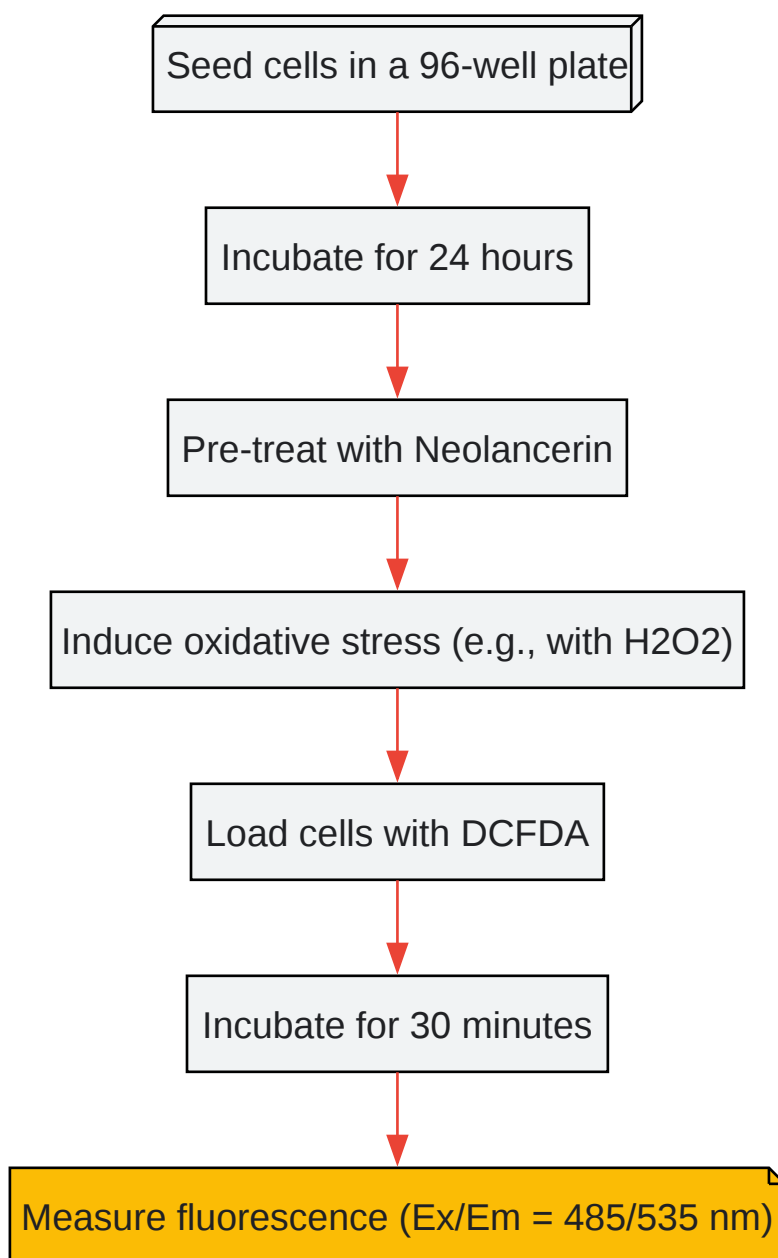
Detailed Protocol:

- **Cell Seeding:** HL-60 cells are seeded in a 96-well plate at a density of 1×10^5 cells/mL and incubated for 24 hours.
- **Treatment:** The cells are then treated with various concentrations of **Neolancerin** (typically in a range from 1 to 100 μ M) and incubated for a further 24 to 72 hours.
- **MTT Addition:** Following the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- **Solubilization:** The formazan crystals formed are dissolved by adding a solubilization solution, such as DMSO.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Antioxidant Activity Assay (DCFDA Assay)

The 2',7'-dichlorofluorescein diacetate (DCFDA) assay is used to measure intracellular reactive oxygen species (ROS).

Workflow for DCFDA Assay:



[Click to download full resolution via product page](#)

Figure 3: Workflow for the DCFDA antioxidant assay.

Detailed Protocol:

- Cell Seeding: Cells are seeded in a 96-well black plate and allowed to adhere overnight.
- Pre-treatment: Cells are pre-treated with different concentrations of **Neolancerin** for a specified period.

- **Oxidative Stress Induction:** Oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂).
- **DCFDA Loading:** The cells are then washed and incubated with DCFDA solution (e.g., 10 μM) for 30 minutes at 37°C in the dark.
- **Fluorescence Measurement:** The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. A decrease in fluorescence in **Neolancerin**-treated cells compared to the stressed control indicates antioxidant activity.

Future Directions

The study of **Neolancerin** is still in its nascent stages. To fully unlock its potential, future research should focus on:

- **Comprehensive Spectroscopic Analysis:** Detailed ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to create a complete spectral library for unambiguous identification.
- **Elucidation of Mechanism of Action:** In-depth studies to identify the specific molecular targets and signaling pathways modulated by **Neolancerin**, particularly in the context of its cytotoxic and antioxidant effects. This should include analysis of its impact on the cell cycle, apoptosis-related proteins (Bcl-2 family, caspases), and key signaling cascades (MAPK, PI3K/Akt, NF-κB).
- **Broad-Spectrum Biological Screening:** Evaluation of **Neolancerin** against a wider range of cancer cell lines and in models of other diseases where oxidative stress is implicated.
- **In Vivo Studies:** Assessment of the efficacy, pharmacokinetics, and safety of **Neolancerin** in animal models to determine its potential for therapeutic development.

Conclusion

Neolancerin presents as a promising natural product with documented cytotoxic and antioxidant activities. This technical guide provides a consolidated resource of its current knowledge base, highlighting the significant opportunities for further research. A more thorough

investigation into its chemical properties, biological activities, and underlying mechanisms of action is imperative to fully understand its therapeutic potential. The detailed experimental protocols and proposed future research directions outlined herein are intended to facilitate and guide these future endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neolancerin | C₁₉H₁₈O₁₀ | CID 92029590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 117221-65-5 | Neolancerin [phytopurify.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimization of HPLC method for the isolation of Hypericum perforatum L. methanol extract | Stamenković | Biologica Nyssana [journal.pmf.ni.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. journal.pmf.ni.ac.rs [journal.pmf.ni.ac.rs]
- 7. brieflands.com [brieflands.com]
- 8. [PDF] Optimization of HPLC method for the isolation of Hypericum perforatum L. methanol extract | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Neolancerin: Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934351#physical-and-chemical-properties-of-neolancerin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com